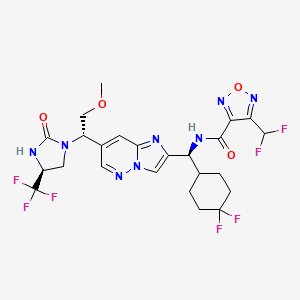
IL-17A inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IL-17A inhibitor 2 is a compound designed to inhibit the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. This compound is used in the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IL-17A inhibitor 2 involves the preparation of imidazo[1,2-b]pyridazine derivatives. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of various substituents to the core structure to enhance the inhibitory activity against interleukin-17A.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
IL-17A inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity .
Wissenschaftliche Forschungsanwendungen
IL-17A inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of interleukin-17A inhibitors.
Biology: Employed in research to understand the role of interleukin-17A in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new therapeutic agents targeting interleukin-17A .
Wirkmechanismus
IL-17A inhibitor 2 exerts its effects by binding to interleukin-17A, preventing it from interacting with its receptor, interleukin-17RA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the interleukin-17A homodimer and the interleukin-17RA receptor complex .
Vergleich Mit ähnlichen Verbindungen
IL-17A inhibitor 2 is compared with other similar compounds such as:
Secukinumab: A monoclonal antibody that inhibits interleukin-17A.
Ixekizumab: Another monoclonal antibody targeting interleukin-17A.
Brodalumab: Targets the interleukin-17RA receptor.
Uniqueness
This compound is unique due to its small molecule structure, which allows for oral administration and potentially fewer side effects compared to monoclonal antibodies. Additionally, it may overcome issues related to the development of anti-drug antibodies that can reduce the efficacy of biologic treatments .
List of Similar Compounds
- Secukinumab
- Ixekizumab
- Brodalumab
- Bimekizumab
- Izokibep
Eigenschaften
Molekularformel |
C24H25F7N8O4 |
|---|---|
Molekulargewicht |
622.5 g/mol |
IUPAC-Name |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1 |
InChI-Schlüssel |
XIIADHFRZOYRQU-VYDXJSESSA-N |
Isomerische SMILES |
COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F |
Kanonische SMILES |
COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



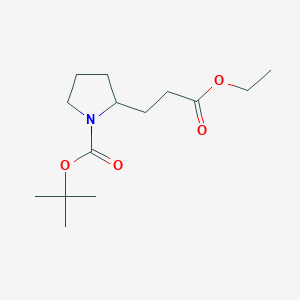
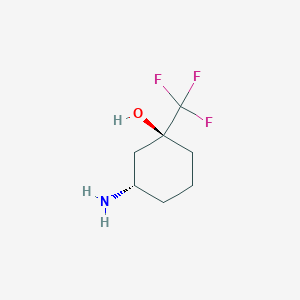
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)

![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
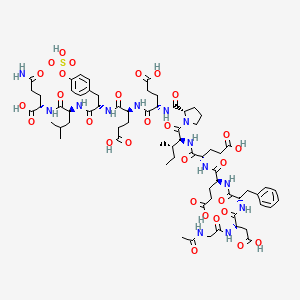
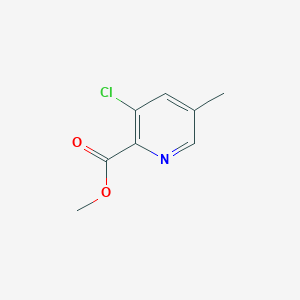
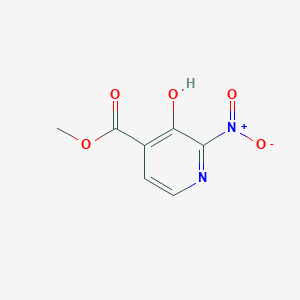
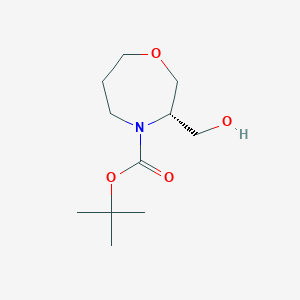
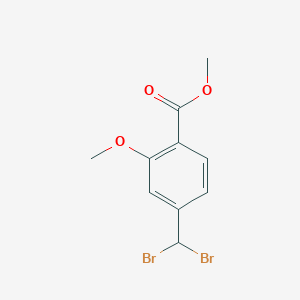
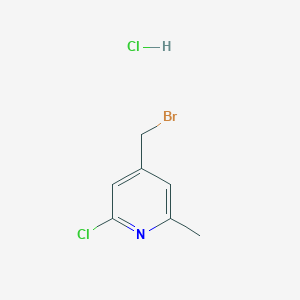
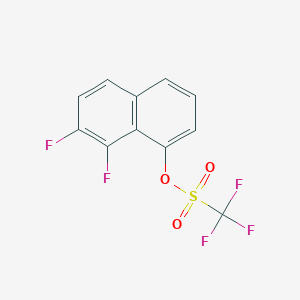
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
